molecular formula C18H15Cl2N3O2 B2684969 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-96-2

4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2684969
M. Wt: 376.24
InChI Key: OXUZIAJTQOUJGU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is a chemical substance with the molecular formula C18H15Cl2N3O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H15Cl2N3O2. It contains 18 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by various factors such as the types of bonds between the atoms and the molecule’s overall geometry.

Scientific Research Applications

Synthesis and Structural Analysis

This compound, along with its analogs, is often explored for their unique chemical structures and potential reactivity. Studies like the synthesis of 4-cyanoethylisoxazoles from ethoxydihydropyrans highlight the chemical transformations and potential applications in creating novel organic compounds with specific properties (Yamauchi et al., 1996). Similarly, the research on polyazanaphthalenes indicates the versatility of these compounds in generating a range of derivatives with possible applications in materials science and pharmaceuticals (Harb et al., 1989).

Molecular Docking and Quantum Chemical Calculations

Advanced studies involving molecular docking and quantum chemical calculations, as seen in the investigation of specific pyrazole derivatives, provide insights into the molecular interactions and stability of these compounds. Such analyses are crucial for designing molecules with targeted properties, especially in drug design and materials engineering (Viji et al., 2020).

Antitumor and Antioxidant Activities

Research into the biological activities of pyrazole derivatives, such as their potential antitumor properties, opens avenues for the development of new therapeutic agents. Studies synthesizing novel pyrazolyl-thiazoles incorporating the thiophene moiety, for instance, have shown promising antitumor activities, highlighting the medical application potential of these compounds (Gomha et al., 2016). Additionally, the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease indicate their utility in industrial applications, showcasing the diverse applicability of such molecules (Hussein et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors such as its physical and chemical properties, how it’s handled, and the amount that’s used. It’s important to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-25-17-16(11-21-14-9-12(19)8-13(20)10-14)18(24)23(22-17)15-6-4-3-5-7-15/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXKFKLELKBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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